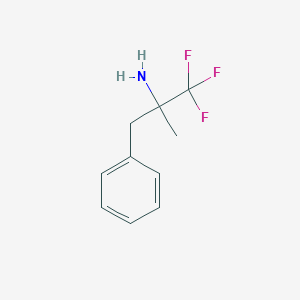

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a chemical compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-one with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often involving continuous flow reactors and automated control systems .

Análisis De Reacciones Químicas

Structural and Electronic Features

The compound’s structure comprises a central tertiary amine bonded to a trifluoromethyl (-CF₃) group, a methyl group (-CH₃), and a phenyl ring. Key properties include:

-

Molecular weight : 209.20 g/mol

-

Electron-withdrawing effects : The -CF₃ group induces significant electron withdrawal, polarizing adjacent bonds and enhancing electrophilic reactivity at the amine center.

-

Steric hindrance : The bulky -CF₃ and phenyl groups restrict access to the nitrogen lone pair, influencing reaction pathways12.

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methyl-1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine | 72% | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 65% |

Mechanistic studies suggest that the -CF₃ group stabilizes transition states via inductive effects, accelerating alkylation but requiring strong bases (e.g., K₂CO₃) to overcome steric hindrance2.

Oxidation and Reduction

The compound exhibits moderate redox activity:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | Trifluoromethyl ketone intermediate | Partial decomposition observed1 |

| Reduction | LiAlH₄, THF, 0°C → RT | 1,1,1-Trifluoro-2-methyl-3-phenylpropane-2-amine | Requires extended reaction times2 |

The -CF₃ group impedes full oxidation to nitro compounds, favoring ketone formation instead1.

Ring-Opening Reactions

In aziridine synthesis, the amine acts as a precursor:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Aziridine formation | TiCl₄, Et₂O, reflux | 2-(Trifluoromethyl)aziridine derivative | Bioactive intermediate3 |

| Ring-opening | Alkyl iodides, THF, 40°C | β-Iodo amines | Regioselective synthesis3 |

The trifluoromethyl group directs regioselectivity during ring-opening, favoring attack at the less hindered carbon3.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl ring:

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biaryl derivatives | 58–67% |

Mechanistic Insights

-

Electronic effects : The -CF₃ group withdraws electron density, increasing the nitrogen’s electrophilicity and stabilizing carbocation intermediates in SN1 pathways2.

-

Steric effects : Bulky substituents slow bimolecular reactions (e.g., SN2) but favor intramolecular cyclization3.

-

Solvent dependence : Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing charged intermediates12.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Appetite Suppression:

The compound has been identified as possessing significant anorectic properties. Research indicates that it effectively reduces food intake in animal models. For instance, in studies conducted on rats and dogs, doses as low as 5 mg/kg led to a reduction in food consumption by up to 85% within specified time frames. This suggests potential use in obesity treatment by acting as an appetite suppressant without the side effects commonly associated with conventional anorectics .

2. Central Nervous System Effects:

Investigations into the central nervous system effects of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine revealed that it does not induce hyperactivity at effective doses. Instead, it tends to reduce spontaneous activity in test subjects, which may indicate sedative properties. This is particularly relevant for developing treatments for conditions requiring reduced anxiety or agitation .

3. Cardiovascular Impact:

The cardiovascular effects of this compound were evaluated in various animal models. It exhibited mild hypertensive activity but was significantly less potent than amphetamine at comparable doses. This characteristic may make it a safer alternative for patients requiring appetite suppression without the risk of severe cardiovascular side effects .

Chemical Synthesis and Industrial Applications

1. Synthesis of Other Compounds:

this compound serves as a precursor in synthesizing various fluorinated organic compounds. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives formed from it, making it valuable in pharmaceutical chemistry and materials science .

2. Use as a Mordant Agent:

In textile dyeing processes, this compound has been noted for its effectiveness as a mordant agent. Mordants are substances used to fix dyes on fabrics, enhancing color retention and vibrancy. The incorporation of fluorinated compounds like this compound may improve the performance of dyes under varying environmental conditions .

Data Summary

| Application Area | Findings | Notes |

|---|---|---|

| Appetite Suppression | Reduces food intake by up to 85% in animal models | Effective doses range from 5 mg/kg |

| Central Nervous System | Induces sedation without hyperactivity | Potential for treating anxiety disorders |

| Cardiovascular Effects | Mild hypertensive activity; safer than amphetamine | Broad safety margin observed |

| Chemical Synthesis | Precursor for various fluorinated compounds | Enhances stability and reactivity |

| Textile Industry | Effective mordant agent for dyeing processes | Improves color retention and vibrancy |

Case Studies

Case Study 1: Appetite Suppression in Rats

In a controlled study involving male and female rats subjected to fasting periods, administration of this compound resulted in a significant reduction in caloric intake compared to control groups. The study concluded that this compound could be developed into an effective therapeutic agent for weight management .

Case Study 2: Sedative Properties Assessment

A series of behavioral tests on mice demonstrated that the compound significantly reduced spontaneous locomotor activity without causing hyperactivity or adverse effects commonly associated with CNS stimulants. This finding supports its potential application in treating anxiety-related disorders .

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,1,1-Trifluoro-2-propanol: A similar compound with a hydroxyl group instead of an amine group.

1,1,1-Trifluoro-3-phenyl-2-propanone: A ketone derivative with similar structural features.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with different functional groups.

Uniqueness

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is unique due to its combination of a trifluoromethyl group, a phenyl group, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its biological activity. The following table summarizes key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 201.21 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | High (indicative of lipophilicity) |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group allows for enhanced binding to various receptors and enzymes. Upon entering cells, it can modulate the activity of proteins involved in critical pathways such as neurotransmission and metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness against Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders or neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of this compound against Mycobacterium abscessus. The results indicated an MIC value ranging from 6.25 to 12.5 μM, suggesting moderate antimicrobial activity .

Study 2: Neuropharmacological Screening

In another investigation focused on neuropharmacological properties, the compound was tested for its ability to inhibit serotonin uptake. Results showed a significant increase in potency compared to non-fluorinated analogs, indicating that the trifluoromethyl substitution enhances its interaction with serotonin transporters .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | Limited antimicrobial activity | Hydroxyl group instead of amine |

| Trifluoromethyl ketones | Diverse biological activities | Often used as building blocks in synthesis |

| Fluorinated phenyl derivatives | Varied neuropharmacological effects | Enhanced binding due to fluorination |

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(14,10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELLNMJDXDTLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.